7-Bromo-4-hydrazinoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

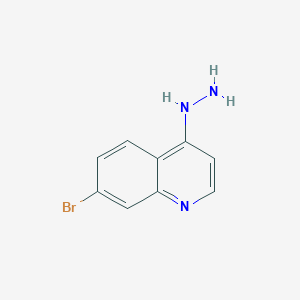

7-Bromo-4-hydrazinoquinoline is a chemical compound with the molecular formula C9H8BrN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound The presence of a bromine atom at the 7th position and a hydrazino group at the 4th position distinguishes it from other quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-hydrazinoquinoline typically involves the bromination of 4-hydrazinoquinoline. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7th position. The reaction conditions often include the use of bromine or bromine-containing reagents in an appropriate solvent, such as acetic acid or chloroform, at a specific temperature range.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-hydrazinoquinoline undergoes various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form 7-bromo-4-aminoquinoline.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent.

Major Products:

Oxidation: Azo or azoxy derivatives.

Reduction: 7-Bromo-4-aminoquinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-4-hydrazinoquinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 7-Bromo-4-hydrazinoquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazino and bromine functional groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

4-Hydrazinoquinoline: Lacks the bromine atom at the 7th position.

7-Bromoquinoline: Lacks the hydrazino group at the 4th position.

4-Aminoquinoline: Has an amino group instead of a hydrazino group at the 4th position.

Uniqueness: 7-Bromo-4-hydrazinoquinoline is unique due to the presence of both the bromine atom and the hydrazino group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Biological Activity

7-Bromo-4-hydrazinoquinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core with a bromine atom at the 7th position and a hydrazino group at the 4th position. This unique structure enhances its reactivity and biological activity, making it a valuable candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C9H9BrN3 |

| Molecular Weight | 274.54 g/mol |

| Solubility | Soluble in water (as hydrochloride) |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and DNA. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to inhibition of enzyme activity or disruption of DNA replication. The bromine atom enhances the compound's ability to penetrate cell membranes, increasing its bioavailability and effectiveness in biological systems.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. The compound's cytotoxic effects have been evaluated against multiple cancer types, revealing significant growth inhibition.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of this compound against a panel of 60 cancer cell lines. The compound demonstrated submicromolar GI50 values in several cell lines, indicating strong potential as an anticancer agent .

- Mechanistic Insights : The mechanism by which this compound induces apoptosis involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Quinoline derivatives are known to possess antibacterial and antifungal activities due to their ability to interfere with microbial DNA synthesis and enzyme function.

Research Findings

- Antibacterial Activity : Studies have shown that derivatives of this compound exhibit antibacterial activity against various strains of bacteria, including resistant strains .

- Antifungal Properties : Preliminary investigations suggest potential antifungal activity; however, further studies are needed to confirm these effects and elucidate the mechanisms involved.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Substituents on the quinoline ring affect its reactivity and interaction with biological targets.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Bromo-4-hydrazinoquinoline | Similar core; bromine at position 6 | Varies in reactivity |

| 5-Bromo-2-hydrazinylquinoline | Quinoline core; bromine at position 5 | Potentially different activities |

| 7-Chloro-4-hydrazinoquinoline | Chlorine instead of bromine | Different chemical properties |

Properties

IUPAC Name |

(7-bromoquinolin-4-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6/h1-5H,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBHRILSWSXLJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Br)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.